6-Methyl-2-thiaspiro[3.3]heptan-6-ol is a chemical compound with the molecular formula and a molecular weight of 144.23 g/mol. It is classified as a spirocyclic compound, which features a unique bicyclic structure that includes a sulfur atom within its framework. This compound is notable for its potential applications in medicinal chemistry and as a building block in organic synthesis.
The compound can be sourced from various chemical suppliers and has been referenced in scientific literature for its synthetic pathways and applications in research contexts. Its synthesis and characterization have been documented, providing insights into its properties and reactivity.
6-Methyl-2-thiaspiro[3.3]heptan-6-ol belongs to the class of thiaspiro compounds, characterized by a spirocyclic structure containing sulfur. These compounds often exhibit interesting biological activities, making them subjects of pharmaceutical interest.
The synthesis of 6-methyl-2-thiaspiro[3.3]heptan-6-ol typically involves several steps, starting from readily available precursors. A common method includes the use of 2,2-bis(bromomethyl)-1,3-propanediol as a starting material, which undergoes various transformations to yield the desired product.
The molecular structure of 6-methyl-2-thiaspiro[3.3]heptan-6-ol can be represented using various structural notations:
CC1(O)CC2(CSC2)C1InChI=1S/C7H12OS/c1-5(8)3-7(2)4-9-6(5)10/h8H,3-4H2,1-2H3This structure reveals a spirocyclic arrangement with a hydroxyl group at the 6-position and a sulfur atom integrated into the ring system .
The compound's physical properties include:
6-Methyl-2-thiaspiro[3.3]heptan-6-ol can participate in various chemical reactions due to its functional groups:
Common reagents used in these reactions include:
The compound exhibits typical characteristics associated with spirocyclic compounds:
Key chemical properties include:
6-Methyl-2-thiaspiro[3.3]heptan-6-ol has several scientific applications:
This compound exemplifies the potential of spirocyclic structures in developing novel therapeutic agents and advancing synthetic methodologies within organic chemistry.
CAS No.: 92396-88-8
CAS No.: 1487-18-9
CAS No.: 511-36-4
CAS No.: 472-51-5
CAS No.: 511-37-5